3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol
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Overview
Description
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol is a quinoline derivative known for its diverse applications in various fields of science. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. Its chemical properties make it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol typically involves the reaction of 2,6-dimethylquinoline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols are used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylquinoline: Lacks the diethylamino group, making it less versatile in chemical reactions.
3-(Diethylamino)methylquinoline: Similar structure but without the dimethyl groups, affecting its chemical properties and reactivity.
Uniqueness
3-[(Diethylamino)methyl]-2,6-dimethylquinolin-4-ol is unique due to the presence of both diethylamino and dimethyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
Properties
CAS No. |
10298-98-3 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H22N2O/c1-5-18(6-2)10-14-12(4)17-15-8-7-11(3)9-13(15)16(14)19/h7-9H,5-6,10H2,1-4H3,(H,17,19) |
InChI Key |
TVMHYMQJPQLVAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
Origin of Product |
United States |
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